molecular formula C13H21N3OS B7077073 N-[(2R)-1-cyclohexylpropan-2-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide

N-[(2R)-1-cyclohexylpropan-2-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B7077073
M. Wt: 267.39 g/mol
InChI Key: JIQWXECLCVIDJU-SECBINFHSA-N
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Description

N-[(2R)-1-cyclohexylpropan-2-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group, a thiadiazole ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-1-cyclohexylpropan-2-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation reactions. This can be achieved by reacting cyclohexyl halides with suitable nucleophiles.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compounds with amines or ammonia under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the thiadiazole ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) under appropriate conditions (e.g., acidic or basic environments) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-[(2R)-1-cyclohexylpropan-2-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly for conditions where modulation of specific biological pathways is beneficial.

Industry

In the industrial sector, this compound may be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2R)-1-cyclohexylpropan-2-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and carboxamide group are crucial for binding to these targets, modulating their activity, and eliciting a biological response. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2R)-1-cyclohexylpropan-2-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide
  • **N-[(2R)-1-cyclohexylpropan-2-yl]-5-methyl-1,3,4-thiadiazole-2-thiol
  • **N-[(2R)-1-cyclohexylpropan-2-yl]-5-methyl-1,3,4-thiadiazole-2-amine

Uniqueness

Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxamide group, in particular, plays a significant role in its interaction with biological targets, differentiating it from thiol or amine derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(2R)-1-cyclohexylpropan-2-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3OS/c1-9(8-11-6-4-3-5-7-11)14-12(17)13-16-15-10(2)18-13/h9,11H,3-8H2,1-2H3,(H,14,17)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQWXECLCVIDJU-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C(=O)NC(C)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)C(=O)N[C@H](C)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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